molecular formula C18H24N4O2 B2626586 1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415519-57-0

1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2626586
CAS No.: 2415519-57-0
M. Wt: 328.416
InChI Key: JTPWYDVNRNIUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, an azetidine ring, and a benzodiazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

The synthesis of 1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a [3+1] cycloaddition reaction involving an azetidine precursor.

    Attachment of the Morpholine Group: The morpholine group is often introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophilic intermediate.

    Final Coupling: The final step involves coupling the morpholine-azetidine intermediate with the benzodiazole core under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    Benzodiazole Derivatives: These compounds share the benzodiazole core and may exhibit similar biological activities.

    Azetidine Derivatives: Compounds containing the azetidine ring are known for their pharmacological properties and can be compared in terms of their chemical reactivity and biological effects.

    Morpholine Derivatives: These compounds are widely studied for their medicinal properties and can be compared based on their functional group interactions and therapeutic potential.

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13(2)17-19-15-5-3-4-6-16(15)22(17)14-11-21(12-14)18(23)20-7-9-24-10-8-20/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWYDVNRNIUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.